molecular formula C17H17N3OS B12258481 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide

Cat. No.: B12258481
M. Wt: 311.4 g/mol
InChI Key: BMIYOQFVHBNOML-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiophene ring, a pyrazole moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H17N3OS/c1-20-12-15(11-19-20)14-6-4-13(5-7-14)8-9-18-17(21)16-3-2-10-22-16/h2-7,10-12H,8-9H2,1H3,(H,18,21)

InChI Key

BMIYOQFVHBNOML-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Phenyl Group: The pyrazole is then coupled with a brominated phenyl compound using a palladium-catalyzed cross-coupling reaction.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately through the reaction of a suitable diene with sulfur.

    Coupling of the Thiophene and Pyrazole-Phenyl Moieties: The thiophene ring is then coupled with the pyrazole-phenyl compound using a suitable coupling agent.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through the reaction of the coupled product with an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

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